PTP Inhibition Selectivity: Yersinia PTP vs. PTP1B – A56-Derived Compound 17 vs. A46-Derived Compound 13
The click product derived from A56 (compound 17) exhibits an 8.6-fold selectivity for Yersinia PTP over PTP1B, a profile that is quantitatively distinct from the A46-derived comparator compound 13, which shows only 1.9-fold selectivity [1]. This differential selectivity was instrumental in selecting A56 as the lead scaffold for the second-generation library, while the more potent but non-selective A46 was not advanced [1].
| Evidence Dimension | IC₅₀ selectivity ratio (Yersinia PTP / PTP1B) |
|---|---|
| Target Compound Data | Compound 17 (from alkyne A56): IC₅₀ Yersinia PTP = 58 ± 4 μM; IC₅₀ PTP1B = 500 ± 15 μM; selectivity ratio = 8.6 |
| Comparator Or Baseline | Compound 13 (from alkyne A46, biphenyl acetylene): IC₅₀ Yersinia PTP = 45 ± 7 μM; IC₅₀ PTP1B = 84 ± 5 μM; selectivity ratio = 1.9 |
| Quantified Difference | A56-derived product is 4.5-fold more selective for Yersinia PTP over PTP1B than the A46-derived product (8.6 vs. 1.9) |
| Conditions | IC₅₀ determined in 50 mM 3,3-dimethylglutarate buffer, pH 7.0, 1 mM EDTA, 50 mM NaCl, 10% DMSO; purified inhibitors assayed against recombinant Yersinia PTP and human PTP1B [1] |
Why This Matters
High intra-class selectivity is critical for chemical probe development; a 4.5-fold greater selectivity window reduces off-target confounding in cellular pathway dissection experiments.
- [1] Xie J, Seto CT. A two stage click-based library of protein tyrosine phosphatase inhibitors. Bioorganic & Medicinal Chemistry. 2007;15(1):458–473. doi:10.1016/j.bmc.2006.09.036. PMID: 17046267; PMCID: PMC1764825. View Source
